

comparative performance of Pigment Red 214 and other organic red pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorobenzene-1,4-diamine

Cat. No.: B146562

[Get Quote](#)

A Comparative Performance Analysis of High-Performance Organic Red Pigments

This guide provides a detailed comparison of Pigment Red 214 against other prominent organic red pigments: Pigment Red 170, Pigment Red 122, and Pigment Red 254. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these pigments as markers, in formulations, or in related research applications.

Introduction to Selected Organic Red Pigments

Organic pigments are a cornerstone in coloration technology, offering bright, intense shades and a range of performance characteristics. The selection of an appropriate pigment is critical for the final product's stability, longevity, and performance. This guide focuses on four high-performance red pigments, detailing their chemical nature and general characteristics.

- Pigment Red 214 (P.R. 214): A disazo condensation pigment, it is known for its high color strength, excellent heat stability, and lightfastness.[\[1\]](#)[\[2\]](#) It is frequently used in plastics and fibers.[\[2\]](#)[\[3\]](#)
- Pigment Red 170 (P.R. 170): A monoazo pigment, P.R. 170 offers good light and weather fastness and is available in different crystal forms that provide varying opacity and shade.[\[4\]](#)[\[5\]](#)[\[6\]](#) It is widely used in coatings, inks, and plastics.[\[5\]](#)
- Pigment Red 122 (P.R. 122): A quinacridone pigment, P.R. 122 is a high-performance pigment with a clean, bluish-red (magenta) shade.[\[7\]](#)[\[8\]](#) It is recognized for its excellent

lightfastness, weather resistance, heat stability, and migration resistance.[7][8][9]

- Pigment Red 254 (P.R. 254): A diketopyrrolo-pyrrole (DPP) pigment, P.R. 254 provides a bright, medium-shade red with outstanding fastness properties.[10][11] It is a high-performance pigment widely used in demanding applications like automotive coatings and engineering plastics.[10][12]

Comparative Performance Data

The following tables summarize the key performance indicators for each pigment, compiled from various technical datasheets. These values represent typical performance and can vary based on the specific grade and manufacturer.

Table 1: General and Physical Properties

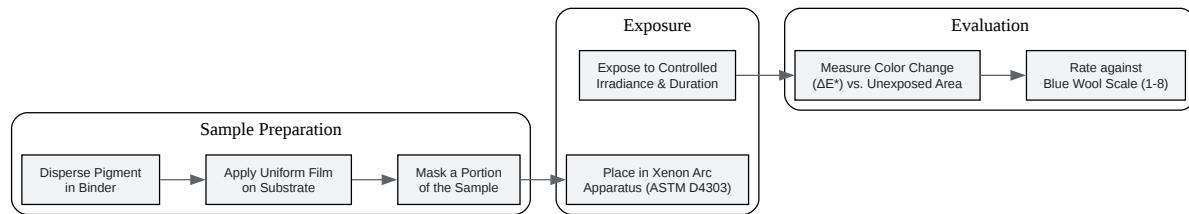
Property	Pigment Red 214	Pigment Red 170	Pigment Red 122	Pigment Red 254
Chemical Class	Disazo Condensation[13]	Monoazo[6]	Quinacridone[7] [14]	Diketopyrrolo-pyrrole (DPP)[11]
C.I. Name	Pigment Red 214	Pigment Red 170	Pigment Red 122	Pigment Red 254
C.I. Number	200660[13]	12475[4][6]	73915[7][14]	56110[15]
Molecular Formula	C ₄₀ H ₂₂ Cl ₆ N ₆ O ₄ [1] [5]	C ₂₆ H ₂₂ N ₄ O ₄ [4] [16]	C ₂₂ H ₁₆ N ₂ O ₂ [7] [14]	C ₁₈ H ₁₀ Cl ₂ N ₂ O ₂ [1] [7]
Density (g/cm ³)	~1.57[15]	~1.25 - 1.5[6][16]	~1.4 - 1.5[18]	~1.5[17][19]
Oil Absorption (g/100g)	45 - 70[13][20]	30 - 65[6][21]	40 - 65[18][22]	~40[17]

Table 2: Fastness and Resistance Properties

The fastness properties are typically rated on a scale of 1 to 8 for lightfastness (where 8 is outstanding) and 1 to 5 for chemical and migration resistance (where 5 is excellent).

Property	Pigment Red 214	Pigment Red 170	Pigment Red 122	Pigment Red 254
Heat Resistance (°C)	250 - 300[13][20]	180 - 260[1][6]	280 - 300[7][18]	~300[10][19]
Light Fastness (Full Shade)	7 - 8[13][20][23]	6 - 7[6][16]	8[18]	8[19]
Weather Resistance	Good	Moderate to Good[16]	Excellent[18]	Excellent[11]
Acid Resistance	5[13][20]	5[1][6]	5[14][18]	5[19]
Alkali Resistance	4 - 5[13][20]	4 - 5[1][24]	5[14][18]	5[19]
Migration Resistance	5[13]	3 - 4[1][16]	5[18]	5[19]

Experimental Protocols


The data presented in this guide is determined using standardized testing methodologies. Below are outlines of the typical experimental protocols for key performance characteristics.

Lightfastness Testing

This test evaluates the resistance of the pigment to color change upon exposure to light.

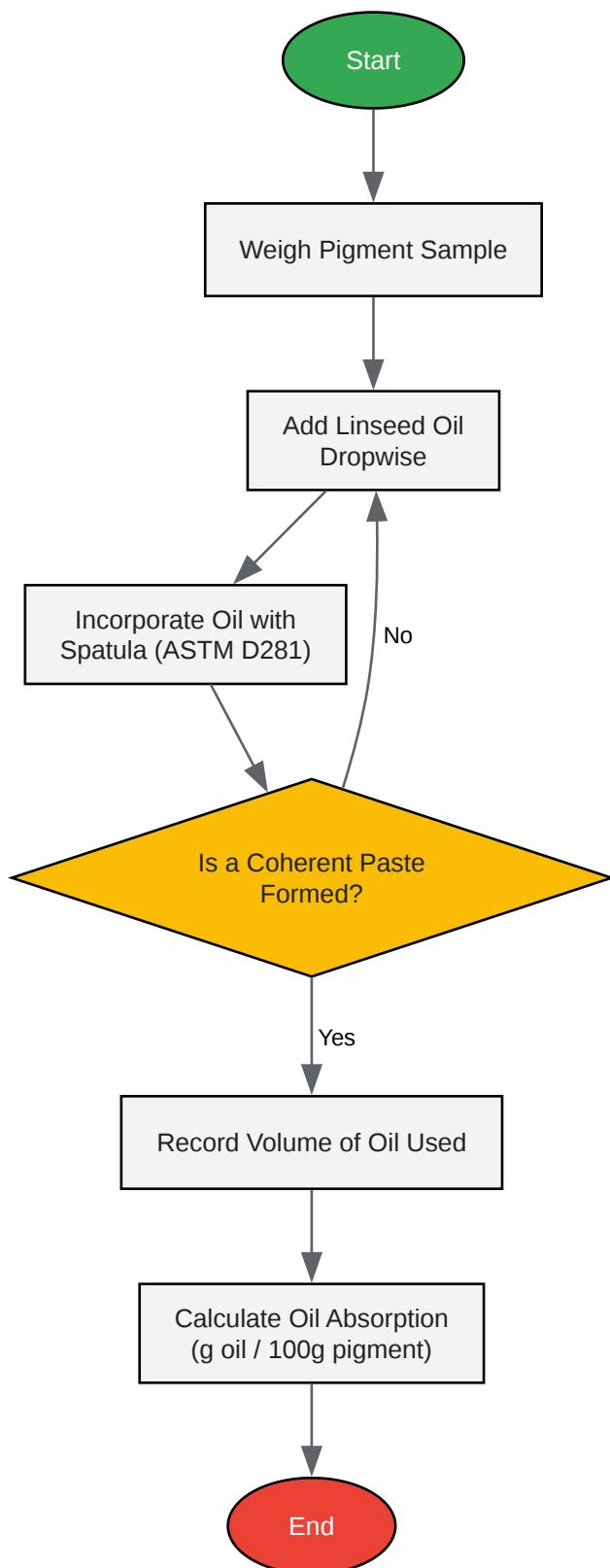
- Standard: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.[25]
- Methodology:
 - Sample Preparation: The pigment is dispersed in a specific binder system (e.g., alkyd enamel, acrylic) and applied uniformly onto a substrate. A portion of the sample is masked to serve as an unexposed reference.
 - Exposure: Samples are exposed to a calibrated light source, such as a Xenon Arc lamp, which simulates the full spectrum of sunlight.[26] Exposure is carried out for a specified duration or until a certain radiant exposure is reached.

- Evaluation: The color change (ΔE^*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer. The results are rated against the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness.[27]

[Click to download full resolution via product page](#)

Fig. 1: Workflow for Lightfastness Testing.

Heat Stability Testing


This protocol determines the temperature at which the pigment's color remains stable.

- Standard: Based on ISO 787-21 - Comparison of heat stability of pigments using a stoving medium.[9]
- Methodology:
 - Sample Preparation: The pigment is incorporated into a heat-resistant polymer (e.g., HDPE, PVC) or a stoving enamel at a specified concentration.
 - Heating: The prepared samples are heated in an oven at progressively higher temperatures for a fixed duration (e.g., 5-10 minutes at each step).
 - Evaluation: After cooling, the color of the heated sample is compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change (typically $\Delta E^* \leq 3$) occurs.

Oil Absorption Testing

This test measures the quantity of oil required to form a coherent paste with a pigment, indicating its vehicle demand.

- Standard: ASTM D281 - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- Methodology:
 - A weighed amount of the dry pigment is placed on a smooth, non-absorbent surface (e.g., a glass plate).
 - Linseed oil is added drop by drop from a burette.
 - After each addition, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.
 - The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate.
 - The oil absorption value is calculated as the grams of oil required per 100 grams of pigment.

[Click to download full resolution via product page](#)

Fig. 2: ASTM D281 Oil Absorption Test Workflow.

Chemical Resistance Testing

This protocol assesses the pigment's stability when exposed to acidic and alkaline environments.

- Standard: Based on methods like GB 5211.6-85.[\[28\]](#)
- Methodology:
 - A dispersion of the pigment in a suitable medium is prepared.
 - The dispersion is immersed in acidic (e.g., 5% HCl) and alkaline (e.g., 5% NaOH) solutions for a specified period (e.g., 24 hours) at room temperature.
 - The sample is then removed, rinsed, and dried.
 - The color change is visually assessed against an untreated sample and rated on a 1-5 scale, where 5 indicates no change.

Comparative Summary and Logical Selection

The choice of pigment is dictated by the performance requirements of the end application. The diagram below illustrates a logical decision-making process based on key performance attributes.

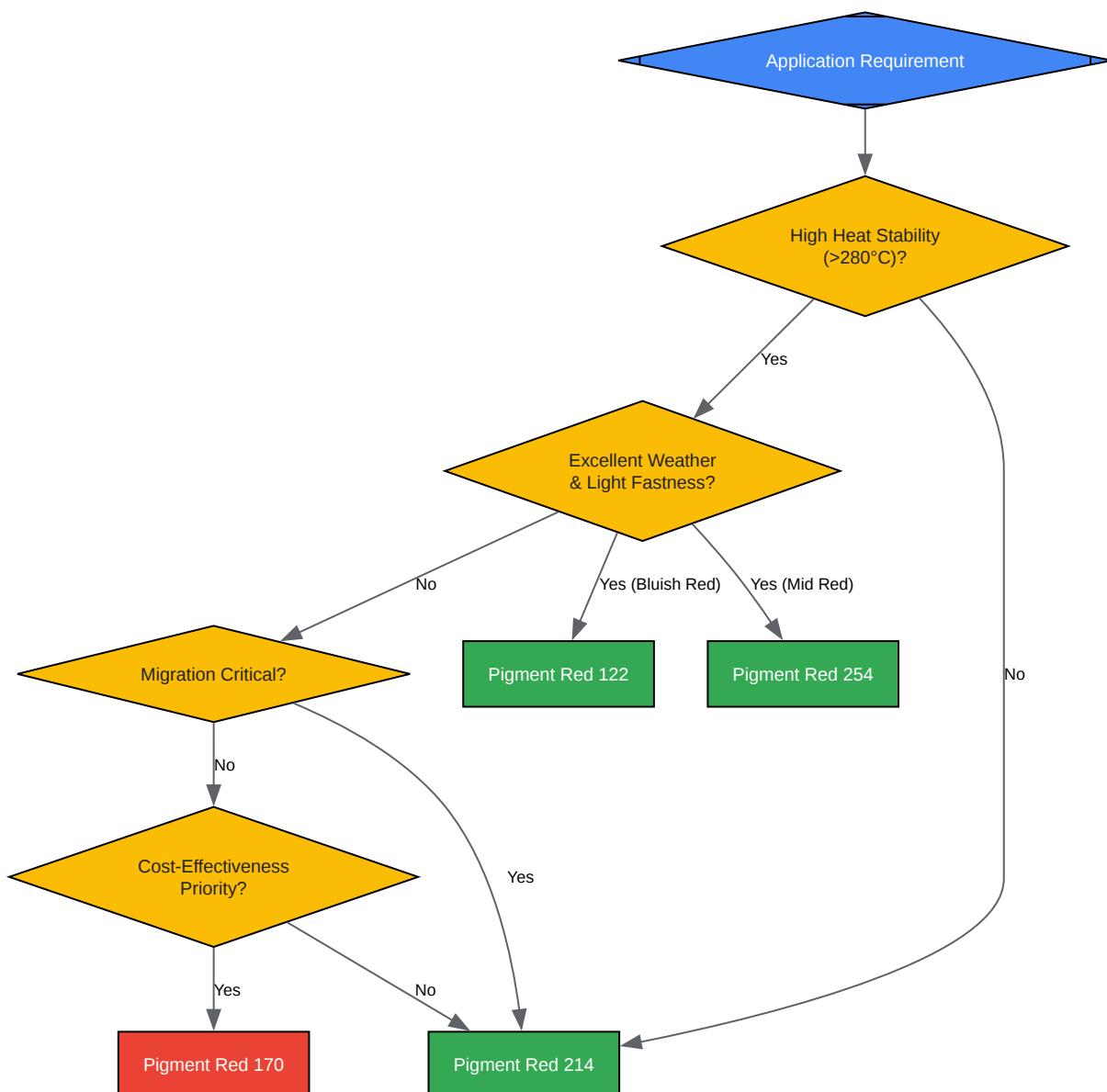

[Click to download full resolution via product page](#)

Fig. 3: Logical Flow for Pigment Selection.

- For Ultimate Performance: When exceptional heat stability, lightfastness, and weather resistance are paramount, Pigment Red 122 (for a bluish-red/magenta shade) and Pigment Red 254 (for a mid-shade red) are the top choices. Their excellent migration resistance also makes them suitable for sensitive applications like plastics and fibers.
- For High-Temperature Applications: Pigment Red 214 offers a very good balance of properties, with high heat stability and excellent migration resistance, making it a strong candidate for engineering plastics and fiber coloration.[\[3\]](#)
- For General Purpose & Cost-Effectiveness: Pigment Red 170 provides a good balance of performance and cost. While its heat and migration resistance are lower than the other pigments in this guide, it is a versatile pigment suitable for a wide range of industrial paints and inks where the most demanding conditions are not a factor.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pardissabz.com [pardissabz.com]
- 2. specialchem.com [specialchem.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. union-pigment.com [union-pigment.com]
- 7. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]
- 8. dl.astm.org [dl.astm.org]
- 9. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium ISO 787-21 - Svenska institutet för standarder, SIS [sis.se]
- 10. store.astm.org [store.astm.org]

- 11. pigments.com [pigments.com]
- 12. micomlab.com [micomlab.com]
- 13. epsilonpigments.com [epsilonpigments.com]
- 14. zeyachem.net [zeyachem.net]
- 15. admin.heubach.com [admin.heubach.com]
- 16. finelandchem.com [finelandchem.com]
- 17. zeyachem.net [zeyachem.net]
- 18. finelandchem.com [finelandchem.com]
- 19. tecmos.com [tecmos.com]
- 20. kingchemglobal.com [kingchemglobal.com]
- 21. advaityadyechem.co.in [advaityadyechem.co.in]
- 22. hengyitek.com [hengyitek.com]
- 23. PIGMENT RED BN-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 24. sypigment.com [sypigment.com]
- 25. store.astm.org [store.astm.org]
- 26. Several Common Test Methods for Pigment Weather Resistance - Industry News [pigmentchemical.com]
- 27. additivesforpolymer.com [additivesforpolymer.com]
- 28. lr-test.com [lr-test.com]
- To cite this document: BenchChem. [comparative performance of Pigment Red 214 and other organic red pigments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146562#comparative-performance-of-pigment-red-214-and-other-organic-red-pigments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com